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Compound of Interest

Compound Name: 4-Bromoquinolin-2-amine

Cat. No.: B1286366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data

and analytical methodologies for the characterization of 4-Bromoquinolin-2-amine. Due to the

limited availability of public domain spectroscopic data for this specific compound, this guide

furnishes a detailed, generalized experimental protocol for Nuclear Magnetic Resonance

(NMR) analysis of quinoline derivatives, alongside a logical workflow for the spectroscopic

analysis of newly synthesized compounds.

Physicochemical and Mass Spectrometry Data
While specific ¹H and ¹³C NMR data for 4-Bromoquinolin-2-amine are not readily available in

the public record, other critical characterization data has been reported. This information is

summarized in the table below.

Parameter Value

Molecular Formula C₉H₇BrN₂

Molecular Weight 223.07 g/mol

Melting Point 137-138 °C

LC-MS (ESI) m/z
223.0 [(M+H)⁺] (with characteristic bromine

isotope pattern)
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Experimental Protocols for Spectroscopic Analysis
The following protocols outline standard procedures for obtaining high-quality NMR spectra for

quinoline derivatives, which are directly applicable to 4-Bromoquinolin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample of 4-Bromoquinolin-2-amine.

Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃). The choice of solvent is critical and should be determined by the solubility of the

compound to ensure a homogenous solution.

Using a Pasteur pipette, carefully transfer the clear, particulate-free solution into a 5 mm

NMR tube.

¹H NMR Spectroscopy - Instrument Parameters:

Pulse Program: A standard single-pulse experiment, such as 'zg30' on Bruker

instrumentation, is typically employed.

Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally

sufficient to achieve an adequate signal-to-noise ratio.

Spectral Width: A spectral width of -2 to 12 parts per million (ppm) is usually sufficient to

encompass all proton signals in most organic molecules.

Relaxation Delay: A relaxation delay of 1 to 2 seconds between scans is recommended to

ensure quantitative signal integration.

¹³C NMR Spectroscopy - Instrument Parameters:

Pulse Program: A proton-decoupled pulse program, for instance, 'zgpg30' on Bruker

systems, is utilized to simplify the spectrum by removing proton-carbon couplings, resulting

in a single peak for each unique carbon atom.
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Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger

number of scans (1024 or more) is necessary to obtain a spectrum with a good signal-to-

noise ratio.

Spectral Width: A typical spectral width for ¹³C NMR spectroscopy ranges from 0 to 220 ppm.

Workflow for Spectroscopic Analysis
The following diagram provides a logical workflow for the comprehensive spectroscopic

analysis of a newly synthesized compound such as 4-Bromoquinolin-2-amine, from initial

sample preparation to final data analysis and structure elucidation.
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Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4-
Bromoquinolin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286366#spectroscopic-data-of-4-bromoquinolin-2-
amine-1h-nmr-13c-nmr]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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